2-chloro-4,6-difluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-difluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzoxazole ring. It has a molecular formula of C7H2ClF2NO and a molecular weight of 189.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents under specific conditions. One common method includes the use of 2-aminophenol and aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is often carried out under reflux conditions in water or other solvents, yielding the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boron compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-chloro-4,6-difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4,6-difluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or proteins involved in critical biological processes, such as DNA topoisomerases, protein kinases, and histone deacetylases . These interactions can lead to the disruption of cellular functions, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-benzoxazole
- 4,6-difluoro-1,3-benzoxazole
- 2,4-dichloro-1,3-benzoxazole
Uniqueness
2-chloro-4,6-difluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4,6-difluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHBIVAALRNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.